molecular formula C19H12ClN5O2S2 B2842052 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-03-3

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2842052
CAS No.: 892738-03-3
M. Wt: 441.91
InChI Key: SBLPVIPBNOXNRB-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a type of heterocyclic compound that contains nitrogen atoms. This core is attached to a phenyl ring through a sulfonyl group, and another phenyl ring through an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the sulfonyl group, and the phenyl rings. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group and the amine group could potentially make the compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar, which could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Study

This compound belongs to a class of chemicals investigated for their ability to bind selectively to the serotonin 5-HT6 receptor, highlighting its potential as a therapeutic agent in neuropsychiatric and neurodegenerative disorders. The research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated significant selectivity and potency as 5-HT6 receptor antagonists, which could be beneficial for conditions like Alzheimer's disease, depression, and schizophrenia (Ivachtchenko et al., 2010).

Crystal Structure Analysis

Research on related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017), provides insights into the crystal structure and potential interactions of these molecules, which could guide the development of new pharmaceuticals or materials with specific properties (Repich et al., 2017).

Anticancer Activity

The synthesis and evaluation of related pyrazolo[1,5-a]pyrimidines as Aurora-A kinase inhibitors for their anticancer properties have been explored. Shaaban et al. (2011) identified compounds with cytotoxic activity against the HST116 colon tumor cell line, demonstrating the potential of such molecules in cancer treatment (Shaaban et al., 2011).

Herbicidal Activity

Compounds in this chemical class have also been studied for their herbicidal activity, suggesting potential applications in agriculture for weed control. Moran (2003) described the synthesis and evaluation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating effective herbicidal action at low application rates, which could lead to the development of new, more efficient herbicides (Moran, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPVIPBNOXNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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